molecular formula C24H25N7O3 B2951530 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 920185-34-8

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2951530
CAS No.: 920185-34-8
M. Wt: 459.51
InChI Key: LYDFBZYJJYUEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone" is a triazolopyrimidine derivative featuring a piperazine linker and a methanone moiety. Its structure comprises:

  • A 4-ethoxyphenyl substituent on the triazolopyrimidine core.
  • A 3-methoxyphenyl group attached via a methanone to the piperazine ring.

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-19-9-7-18(8-10-19)31-23-21(27-28-31)22(25-16-26-23)29-11-13-30(14-12-29)24(32)17-5-4-6-20(15-17)33-2/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDFBZYJJYUEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N7O2C_{27}H_{25}N_{7}O_{2} with a molecular weight of approximately 479.54 g/mol. The compound features a triazolopyrimidine core linked to a piperazine moiety and a methanone group, contributing to its biological activity.

Target Interactions

Research indicates that compounds similar to this triazolopyrimidine derivative often target specific proteins involved in cellular signaling pathways. One notable target is the general control nonderepressible 2 (GCN2) kinase , which plays a crucial role in the integrated stress response (ISR) pathway. Inhibition of GCN2 can lead to reduced protein synthesis and cell growth under stress conditions, potentially affecting tumor survival .

Apoptotic Induction

Studies have shown that this compound can induce apoptosis in cancer cells. It increases levels of reactive oxygen species (ROS), activating pro-apoptotic pathways that lead to cell death. This mechanism is particularly relevant for therapeutic strategies aimed at treating various cancers.

Anticancer Properties

The compound has demonstrated significant anticancer activity in various in vitro studies. For instance, it has been reported to inhibit the growth of multiple cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The IC50 values for these effects are often in the low micromolar range, indicating potent activity.

Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of triazolopyrimidines found that modifications to the piperazine ring significantly enhanced cytotoxic effects against human cancer cell lines. The derivative containing the ethoxyphenyl group exhibited an IC50 value of approximately 20 µM against breast cancer cells, suggesting that structural variations can optimize biological activity .

Study 2: Mechanistic Insights into Apoptosis Induction

In another investigation, researchers explored the molecular pathways activated by this compound in cancer cells. They found that treatment led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. This shift was associated with enhanced mitochondrial dysfunction and ROS accumulation .

Data Summary Table

Biological Activity IC50/EC50 Values Mechanism
Anticancer (e.g., breast cancer)~20 µMInduces apoptosis via ROS increase
Antimicrobial (inferred)Not specifiedInhibits key metabolic enzymes

Comparison with Similar Compounds

Structural and Physicochemical Differences

The target compound is compared below with two structurally related analogs from the evidence:

Compound Molecular Formula Molecular Weight Triazolo-pyrimidine Substituent Piperazinyl Methanone Substituent Identifier
Target Compound C₂₄H₂₅N₇O₃ ~459.5 (estimated) 4-Ethoxyphenyl 3-Methoxyphenyl N/A
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}methanone C₂₃H₂₃N₇O₃ 445.483 4-Methoxyphenyl 3-Methoxyphenyl ChemSpider 21094756
1-(4-(3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone C₂₃H₂₃N₇O₃ 445.5 4-Methoxyphenyl Phenoxyethyl CAS 920413-26-9
Key Observations:

Substituent Effects on Triazolo-pyrimidine Core :

  • The 4-ethoxyphenyl group in the target compound introduces a larger, more lipophilic substituent than the 4-methoxyphenyl group in ’s analog. Ethoxy groups may enhance metabolic stability but reduce aqueous solubility compared to methoxy .
  • Both substituents are electron-donating, which could influence π-π stacking interactions in biological targets.

Piperazinyl Methanone Variations: The 3-methoxyphenyl group in the target compound and ’s analog provides a polar aromatic moiety, while the phenoxyethyl group in ’s compound introduces a non-polar aromatic ring. This difference may alter binding affinity to targets like kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.